2,5-Dichloro-3,6-dimethylpyrazine

Vue d'ensemble

Description

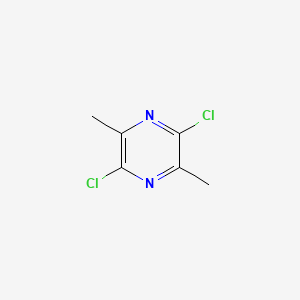

2,5-Dichloro-3,6-dimethylpyrazine is an organic compound with the molecular formula C6H6Cl2N2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its two chlorine atoms at positions 2 and 5, and two methyl groups at positions 3 and 6. It is a solid at room temperature and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3,6-dimethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dichloropyrazine with methylating agents under controlled conditions. Another method includes the chlorination of 3,6-dimethylpyrazine using chlorine gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-3,6-dimethylpyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized by agents such as trifluoroperacetic acid to form di-oxides.

Substitution: The chlorine atoms can be substituted by nucleophiles like alkoxide ions, leading to the formation of different substituted pyrazines.

Common Reagents and Conditions

Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.

Substitution: Alkoxide ions in basic conditions are used for substitution reactions.

Major Products Formed

Oxidation: Di-oxides of this compound.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

The biological activities of 2,5-Dichloro-3,6-dimethylpyrazine have been investigated in several studies:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural analogs are known to exhibit activities against various bacterial strains .

- Pharmaceutical Applications : Pyrazine derivatives are often used as scaffolds in drug design due to their diverse pharmacological properties including anticancer and anti-inflammatory effects .

Industrial Applications

In addition to its biological significance, this compound finds applications in industrial settings:

- Agrochemicals : The compound is utilized in the development of pesticides and herbicides owing to its efficacy against certain pests and diseases affecting crops.

- Flavoring Agents : Due to its unique odor profile, it is also explored for use in food flavoring applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazine derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Co-crystal Formation

Research on co-crystallization strategies demonstrated that combining this compound with salicylic acids resulted in enhanced thermal stability and solubility profiles. This method could pave the way for new formulations in pharmaceuticals .

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-3,6-dimethylpyrazine involves its interaction with various molecular targets. The chlorine atoms and methyl groups on the pyrazine ring influence its reactivity and interaction with other molecules. These interactions can lead to the formation of new compounds with different properties and activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-2,5-dimethylpyrazine: Similar structure but with one chlorine atom.

2,6-Dimethylpyrazine: Lacks chlorine atoms, only has methyl groups.

2-Ethyl-3,5(6)-dimethylpyrazine: Contains an ethyl group instead of chlorine

Uniqueness

2,5-Dichloro-3,6-dimethylpyrazine is unique due to the presence of two chlorine atoms and two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .

Activité Biologique

2,5-Dichloro-3,6-dimethylpyrazine (CAS Number: 27023-19-4) is a nitrogen-containing heterocyclic compound that belongs to the pyrazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. Its molecular formula is C6H6Cl2N2, and it has a molecular weight of 177.03 g/mol.

Agricultural Applications

The compound's biological activity extends to agricultural applications where it may serve as a pesticide or herbicide. The chlorinated pyrazines have been investigated for their effectiveness in pest control due to their neurotoxic effects on various pests:

- Molluscicidal Activity : Research has shown that certain pyrazines can affect mollusks negatively, which could be leveraged for controlling invasive species in agricultural settings .

1. Antimicrobial Properties

A study conducted on various pyrazine derivatives highlighted their effectiveness against a range of bacterial strains. The results indicated that compounds with chlorinated substituents exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. This suggests that this compound could be effective against pathogens in both clinical and agricultural environments.

2. Cytotoxicity Testing

In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. For example, derivatives with similar structural features were tested against breast and lung cancer cells, showing IC50 values in the micromolar range. Although direct studies on this compound are scarce, these findings indicate potential avenues for further research into its anticancer properties.

3. Environmental Impact Studies

The environmental fate of pyrazines has been studied concerning their degradation and toxicity to non-target organisms. Research indicates that while these compounds may effectively control pests, they also pose risks to beneficial organisms in the ecosystem. Understanding these dynamics is crucial for developing sustainable agricultural practices.

Data Table: Biological Activity of Pyrazine Derivatives

| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity (IC50) | Molluscicidal Activity |

|---|---|---|---|---|

| This compound | 27023-19-4 | Yes | Not yet studied | Yes |

| 2-Ethyl-3-(5 or 6)-dimethylpyrazine | 27043-05-6 | Yes | ~20 µM | No |

| 2-Methylpyrazine | 109-08-0 | Moderate | ~30 µM | Yes |

Propriétés

IUPAC Name |

2,5-dichloro-3,6-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIZSFXAIKPBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446769 | |

| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27023-19-4 | |

| Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 2,5-Dichloro-3,6-dimethylpyrazine di-N-oxide differ from the mono-N-oxide?

A2: The study [] demonstrates that further oxidation of 2-chloro-3,6-dimethylpyrazine 4-oxide (a mono-N-oxide) with trifluoroperacetic acid yields the corresponding di-N-oxide. Notably, the di-N-oxide can undergo oxidative deoxygenation to produce 2-chloro-3,6-dimethylpyrazine 1-oxide, a reaction not observed with the initial mono-N-oxide. This difference in reactivity highlights the influence of the second N-oxide group on the pyrazine ring's properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.